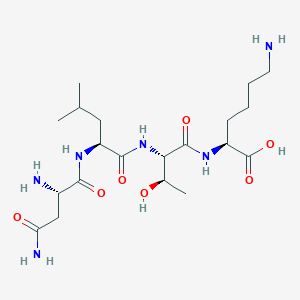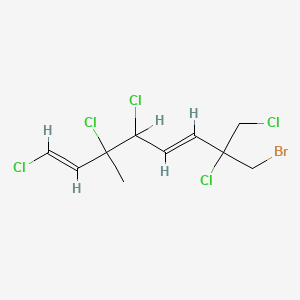
7-(Bromomethyl)-1,3,4,7,8-pentachloro-3-methyl-1,5-octadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Bromomethyl)-1,3,4,7,8-pentachloro-3-methyl-1,5-octadiene is a synthetic organic compound characterized by its unique structure, which includes multiple chlorine and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-1,3,4,7,8-pentachloro-3-methyl-1,5-octadiene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of a precursor compound under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like carbon tetrachloride or chloroform. The reaction mixture is often heated to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography, is essential to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
7-(Bromomethyl)-1,3,4,7,8-pentachloro-3-methyl-1,5-octadiene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Lithium aluminum hydride (LiAlH4): Used for reduction reactions.
Potassium permanganate (KMnO4): Used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding oxides.
Scientific Research Applications
7-(Bromomethyl)-1,3,4,7,8-pentachloro-3-methyl-1,5-octadiene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce bromomethyl groups into target molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)-1,3,4,7,8-pentachloro-3-methyl-1,5-octadiene involves its ability to interact with various molecular targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modification of biological macromolecules, affecting their function and activity. The compound’s multiple chlorine atoms may also contribute to its reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(bromomethyl)acridine: Known for its DNA crosslinking and intercalating properties.
2-(Bromomethyl)-7-methylacridine: Exhibits similar reactivity with DNA.
1,8-Bis(bromomethyl)acridine: Another compound with bifunctional bromomethyl groups.
Uniqueness
7-(Bromomethyl)-1,3,4,7,8-pentachloro-3-methyl-1,5-octadiene is unique due to its specific arrangement of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
72719-90-5 |
|---|---|
Molecular Formula |
C10H12BrCl5 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(1E,5E)-7-(bromomethyl)-1,3,4,7,8-pentachloro-3-methylocta-1,5-diene |
InChI |
InChI=1S/C10H12BrCl5/c1-9(15,4-5-12)8(14)2-3-10(16,6-11)7-13/h2-5,8H,6-7H2,1H3/b3-2+,5-4+ |
InChI Key |
HCTBSUXDIUTHQM-MQQKCMAXSA-N |
Isomeric SMILES |
CC(/C=C/Cl)(C(/C=C/C(CCl)(CBr)Cl)Cl)Cl |
Canonical SMILES |
CC(C=CCl)(C(C=CC(CCl)(CBr)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14469688.png)
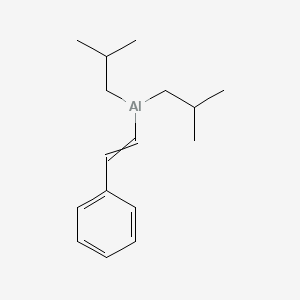
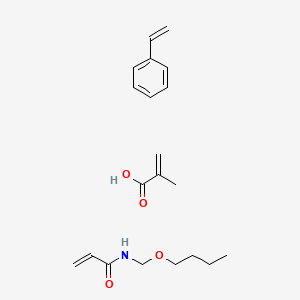
![N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide](/img/structure/B14469698.png)
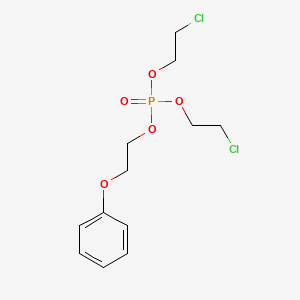
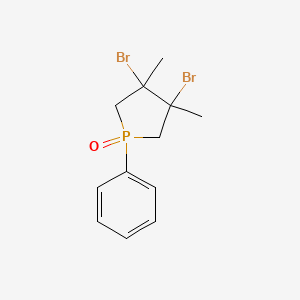
![Benzamide, N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-3-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]-](/img/structure/B14469715.png)
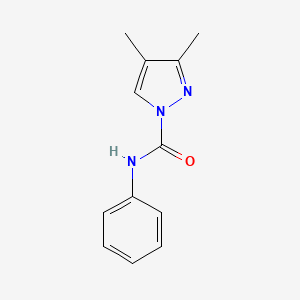
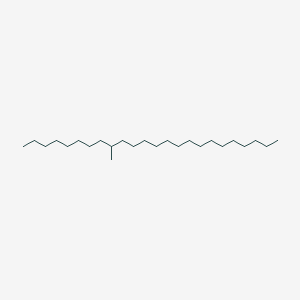
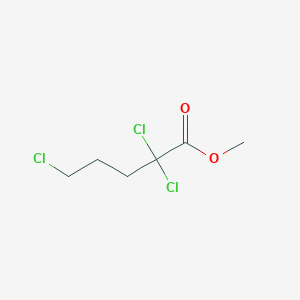

![4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one](/img/structure/B14469742.png)
